molecular formula C15H28Cl2N4O3 B1441476 tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride CAS No. 1354952-27-4

tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride

Cat. No.: B1441476
CAS No.: 1354952-27-4
M. Wt: 383.3 g/mol
InChI Key: GZARREQZWJCFEH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperazine ring substituted with a hydroxyethyl group and a pyrazole moiety, making it a versatile intermediate in the synthesis of bioactive molecules.

Scientific Research Applications

Tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents targeting various diseases.

    Pharmaceuticals: The compound is used in the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It acts as a building block in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is utilized in studying the biological activity of piperazine and pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Protection and Deprotection Steps: The tert-butyl group is used as a protecting group for the carboxylate functionality, which can be introduced and removed under acidic or basic conditions as required.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of various alkyl or aryl groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structural modifications and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride is unique due to its specific combination of a piperazine ring, hydroxyethyl group, and pyrazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3.2ClH/c1-15(2,3)22-14(21)19-7-5-18(6-8-19)11-13(20)12-9-16-17(4)10-12;;/h9-10,13,20H,5-8,11H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARREQZWJCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CN(N=C2)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride
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tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride
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tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride

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